Gold catalysis routinely uses silver salts to activate precursors, but trace Ag+ causes catalyst deactivation and irreproducible results. Methyl(triphenylphosphine)gold(I) activates with protic acid, releasing CH4 and yielding a homogeneous, silver-free [Au(PPh3)]+ species. - Enables 0.1 mol% catalyst loading for sensitive cycloisomerizations and hydroaminations. - Eliminates silver effect, preserving high TON and regioselectivity. - Clean transmetalation in bimetallic Au/Pd reactions without halide bottlenecks. - Ideal precursor for digold and NHC-gold intermediates.
Methyl(triphenylphosphine)gold(I) (CAS: 23108-72-7) is a highly stable, well-defined organometallic gold(I) complex that serves as a premier precursor for homogeneous gold catalysis. Structurally comprising a linear gold(I) center coordinated by a sterically demanding triphenylphosphine ligand and a methyl group, it is primarily procured to generate highly active cationic gold species, [Au(PPh3)]+. Unlike traditional gold halides, this compound is specifically engineered for silver-free activation protocols. By reacting with strong protic acids or Lewis acids, it cleanly yields the active catalyst while releasing methane gas as the sole byproduct. This unique reactivity profile makes it an essential procurement choice for advanced synthetic workflows, bimetallic cross-coupling research, and the synthesis of complex organogold intermediates where halide and silver contamination must be strictly avoided [1].
A common procurement error is substituting Methyl(triphenylphosphine)gold(I) with the cheaper and more ubiquitous Chloro(triphenylphosphine)gold(I)[AuCl(PPh3)]. While both generate the [Au(PPh3)]+ active species, their activation pathways are fundamentally different and non-interchangeable. Activating AuCl(PPh3) requires the addition of silver salts (e.g., AgOTf, AgSbF6) to abstract the chloride ion. This generic approach generates a solid silver chloride precipitate and inevitably leaves trace silver ions in the reaction mixture. This 'silver effect' is notorious in gold catalysis for causing rapid catalyst decay, altering reaction regioselectivity, and poisoning cooperative bimetallic systems. In contrast, Methyl(triphenylphosphine)gold(I) is activated by simple protic acids (such as HBF4 or HOTf), releasing volatile methane gas and leaving a completely homogeneous, silver-free, and halide-free catalytic environment. For processes sensitive to trace metals or requiring high turnover numbers, generic substitution with the chloride analog leads to premature catalyst deactivation and irreproducible yields [1].
The primary procurement driver for Methyl(triphenylphosphine)gold(I) is its clean activation profile. When protonated by acids like HBF4 or HOTf, the methyl group is eliminated as methane gas, leaving a pristine [Au(PPh3)]+ catalytic environment. Head-to-head comparisons with Chloro(triphenylphosphine)gold(I) activated by silver salts demonstrate that the latter produces stoichiometric amounts of AgCl precipitate and trace soluble Ag+ ions. This trace silver has been quantitatively shown to accelerate the decay of the active cationic gold species, whereas the silver-free activation of the methyl derivative maintains a purely homogeneous phase, drastically improving kinetic stability[1].
| Evidence Dimension | Activation Byproduct Phase and Purity |
| Target Compound Data | Methane (CH4) gas (volatile, leaves no residue) |
| Comparator Or Baseline | AuCl(PPh3) + AgX: Silver halide (AgX) solid precipitate + trace Ag+ ions |
| Quantified Difference | 100% elimination of solid precipitate and trace silver contamination |
| Conditions | Activation of Au(I) precursor to [Au(PPh3)]+ using protic acid vs. silver salt abstraction |
Procuring the methyl derivative eliminates the need for post-activation filtration and prevents trace silver from poisoning sensitive catalytic cycles.
Because silver-free activation avoids the catalyst decay pathways associated with trace silver and halide interference, systems utilizing Methyl(triphenylphosphine)gold(I) exhibit significantly higher catalytic longevity. In benchmark cycloisomerization and alkyne hydration reactions, silver-activated AuCl(PPh3) systems typically require high catalyst loadings (1.0 mol % to 5.0 mol %) to compensate for rapid deactivation, achieving Turnover Numbers (TON) often limited to 20–100. Conversely, silver-free systems generated from methyl or imido gold precursors can operate at loadings as low as 0.1 mol % to 0.01 mol %, achieving TONs exceeding 10,000 [1].
| Evidence Dimension | Catalyst Loading and Turnover Number (TON) |
| Target Compound Data | 0.1 mol % to 0.01 mol % loading (TON > 1,000 - 10,000) |
| Comparator Or Baseline | AuCl(PPh3) + AgX: 1.0 mol % to 5.0 mol % loading (TON 20 - 100) |
| Quantified Difference | Up to 10x to 50x reduction in required catalyst loading |
| Conditions | Homogeneous gold-catalyzed alkyne activation and cycloisomerization |
A 10- to 50-fold reduction in catalyst loading directly translates to massive cost savings and reduced heavy-metal waste in scaled-up synthetic processes.
In cooperative Au/Pd bimetallic cross-coupling reactions, the presence of halides severely impacts reaction kinetics. Theoretical and experimental studies demonstrate that when using chloride-containing precursors like AuCl(PPh3), the oxidative addition step becomes the rate-determining bottleneck due to chloride coordination. By substituting with Methyl(triphenylphosphine)gold(I), the reaction operates in a halide-free regime. This shifts the kinetic profile, allowing transmetalation to proceed smoothly without halide inhibition, thereby reducing unwanted homocoupling byproducts and increasing the yield of the desired cross-coupled product [1].
| Evidence Dimension | Kinetic Bottleneck in Au/Pd Cross-Coupling |
| Target Compound Data | Halide-free transmetalation proceeds efficiently |
| Comparator Or Baseline | AuCl(PPh3): Chloride shifts rate-determining step to oxidative addition |
| Quantified Difference | Elimination of halide-induced kinetic inhibition and reduction of homocoupling byproducts |
| Conditions | Palladium-catalyzed cross-coupling involving gold transmetalation shuttles |
For researchers developing advanced cross-coupling methodologies, procuring the methyl variant is critical to isolating the transmetalation step from halide interference.
This compound is the ideal precursor for researchers conducting highly sensitive cycloisomerizations, alkyne hydrations, and hydroaminations where trace silver ions cause catalyst decay or alter regioselectivity. By activating Methyl(triphenylphosphine)gold(I) with a protic acid (e.g., HBF4), chemists can achieve a pristine [Au(PPh3)]+ environment, enabling ultra-low catalyst loadings (0.1 mol % or less) and maximizing turnover numbers [1].
Because the methyl group can be cleanly cleaved or utilized in transmetalation, this compound is heavily procured as a starting material to synthesize complex, kinetically stabilized gem-digold complexes, difluoromethyl gold(I) complexes, and novel N-heterocyclic carbene (NHC) gold species. It allows for the construction of these advanced materials without the complication of chloride abstraction [2].
In catalytic systems requiring the synergistic action of gold and palladium (or iron/ruthenium), Methyl(triphenylphosphine)gold(I) acts as an excellent transmetalation shuttle. Its halide-free nature prevents the chloride-induced kinetic bottlenecks that plague traditional AuCl(PPh3) precursors, ensuring that transmetalation proceeds rapidly and cleanly, minimizing unwanted homocoupling side reactions [3].